![molecular formula C15H20N2O7 B13203886 Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13203886.png)
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a nitrophenyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Ester: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like sodium borohydride (NaBH4) in methanol.
Nitration: The nitrophenyl group is introduced via a nitration reaction using nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM)
Reduction: H2 gas with Pd/C catalyst
Substitution: TFA in dichloromethane (DCM)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amino derivative
Substitution: Formation of the free amino compound
科学的研究の応用
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug and in drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergo hydrolysis to release active intermediates, and participate in various biochemical pathways. The Boc protecting group provides stability, while the hydroxy and nitrophenyl groups facilitate interactions with biological molecules.
類似化合物との比較
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-methoxyphenyl)propanoate
Uniqueness
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents on the phenyl ring.
特性
分子式 |
C15H20N2O7 |
|---|---|
分子量 |
340.33 g/mol |
IUPAC名 |
methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(12(18)13(19)23-4)9-7-5-6-8-10(9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20) |
InChIキー |
OLTBWXWRBXGQNX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])C(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


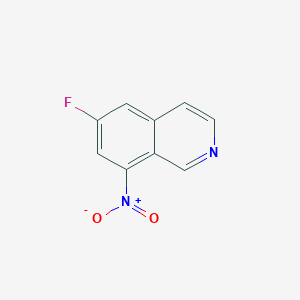
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13203829.png)
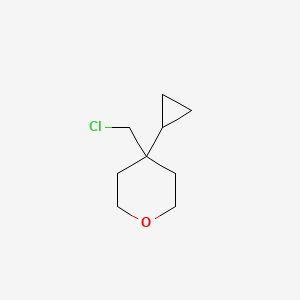

![1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13203851.png)
![Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203857.png)
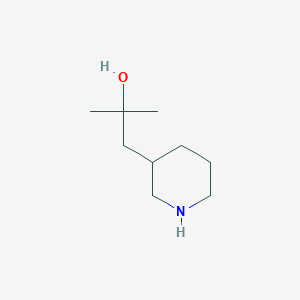
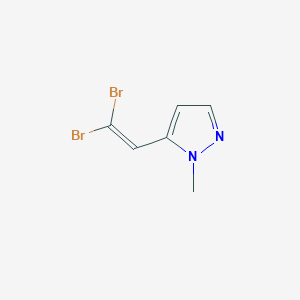
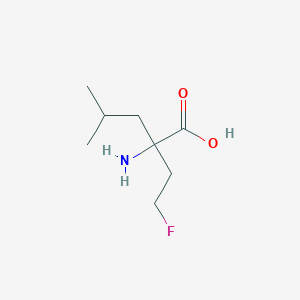
amine](/img/structure/B13203878.png)
![Ethyl 2-[2-(2,5-dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203884.png)

![2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13203897.png)

